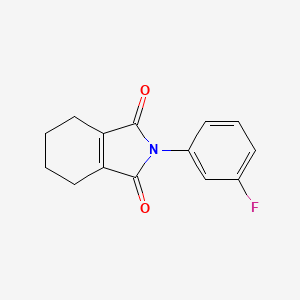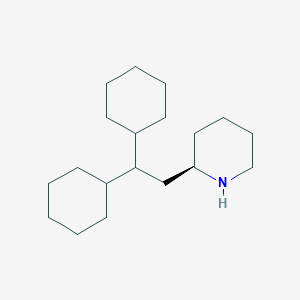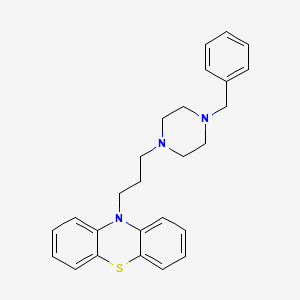
10-(3-(4-Benzyl-1-piperazinyl)propyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NIOSH/SN5481000 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards in the workplace .
準備方法
The preparation methods for NIOSH/SN5481000 involve various synthetic routes and reaction conditions. The NIOSH Manual of Analytical Methods (NMAM) provides detailed protocols for sampling and analysis of contaminants in workplace air, blood, and urine of workers exposed to chemicals . Industrial production methods may vary depending on the specific requirements and applications of the compound.
化学反応の分析
NIOSH/SN5481000 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are detailed in the NIOSH Pocket Guide to Chemical Hazards . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
NIOSH/SN5481000 has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry for various purposes. The compound is part of NIOSH’s research on occupational safety and health, including studies on the toxicity, occupational epidemiology, and measurement of chemicals in the work environment . It is also used in nanotechnology research to control or eliminate exposures to nanoparticles .
作用機序
The mechanism of action of NIOSH/SN5481000 involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
NIOSH/SN5481000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and polycyclic aromatic hydrocarbons (PAHs). These compounds share some similarities in their chemical properties and applications but also have unique characteristics that distinguish them from each other . The NIOSH Pocket Guide to Chemical Hazards provides detailed information on these and other related compounds .
特性
分子式 |
C26H29N3S |
|---|---|
分子量 |
415.6 g/mol |
IUPAC名 |
10-[3-(4-benzylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C26H29N3S/c1-2-9-22(10-3-1)21-28-19-17-27(18-20-28)15-8-16-29-23-11-4-6-13-25(23)30-26-14-7-5-12-24(26)29/h1-7,9-14H,8,15-21H2 |
InChIキー |
YHOKNSSXQQFGEA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


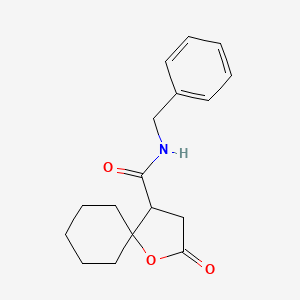
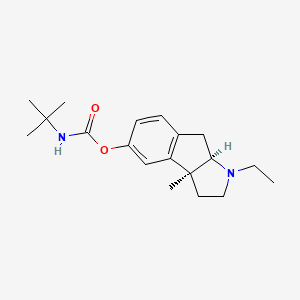
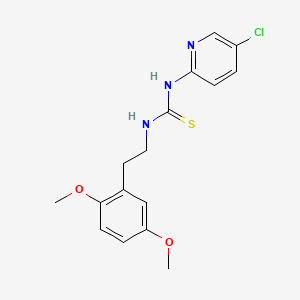

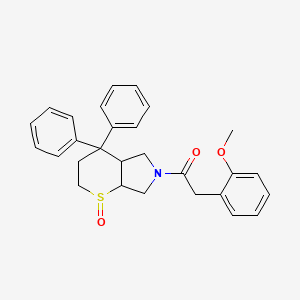
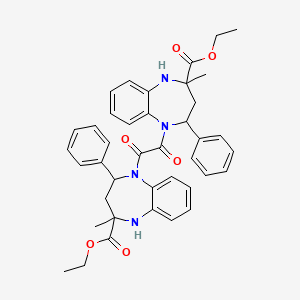

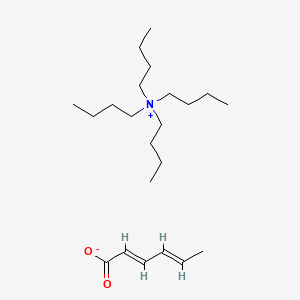
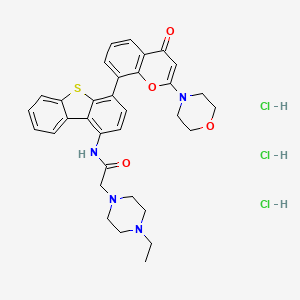

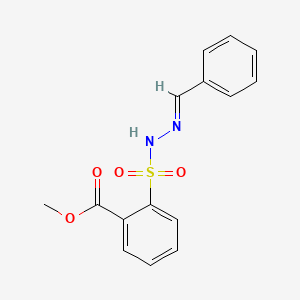
![4-amino-5-chloro-N-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]-2-(2-hydroxyethoxy)benzamide](/img/structure/B12721670.png)
